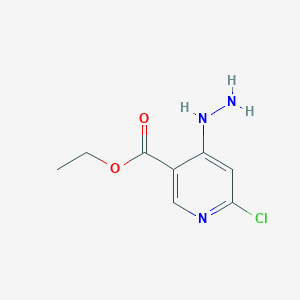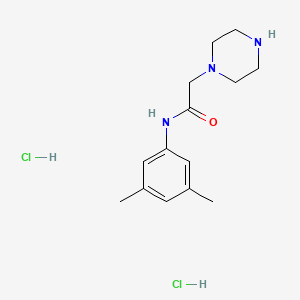
6-Fluoro-2,8-dimethylquinoline
Overview
Description
Synthesis Analysis
The synthesis of 6-Fluoro-2,8-dimethylquinoline and its derivatives has been explored in various studies . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Molecular Structure Analysis
The molecular formula of this compound is C11H10FN . It has an average mass of 175.202 Da and a mono-isotopic mass of 175.079727 Da .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo a variety of chemical reactions . They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Scientific Research Applications
Antifungal Activity
A study by Cheng et al. (2019) explored the synthesis of 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives, finding some with good antifungal activity against Pyricularia oryzae, a significant agricultural pathogen. The study highlighted one compound with better activity than the control, tebufloquin, hinting at potential agricultural applications.
Interaction with Lysozyme
Research by Hemalatha et al. (2016) investigated the interaction of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one with lysozyme, using various spectrophotometric studies. This research is vital in understanding the interactions of such compounds with proteins, which could have implications in drug design and biochemistry.
PET Imaging for Neurofibrillary Tangles
Collier et al. (2017) focused on Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240), a novel PET radiopharmaceutical for detecting human neurofibrillary tangles in Alzheimer's disease. Their work involved the synthesis, quality control, and validation of this compound for human PET studies.
Fluorescent and Antioxidant Properties
A study by Politanskaya et al. (2015) described the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones and their photofluorescent properties. This work also evaluated the cytotoxicity and antioxidant properties of these compounds, which is crucial for their potential application in medical imaging and therapy.
Antibacterial and Anticancer Agents
Research by Al-Trawneh et al. (2010) involved the synthesis of tetracyclic fluoroquinolones and their evaluation as antibacterial and anticancer agents. They discovered compounds with dual acting properties, showcasing the versatility of these fluorine-containing compounds in medicinal chemistry.
Alzheimer's Disease PET Imaging
Liang et al. (2015) developed Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline ([(18)F]CABS13) for PET imaging in Alzheimer's disease research. Their work provides insights into the application of fluorine-substituted quinolines in neuroimaging.
Mechanism of Action
Target of Action
It’s worth noting that quinolines and their derivatives often target bacterial dna gyrase and topoisomerase iv enzymes .
Mode of Action
In general, quinolines interact with their targets by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling .
Biochemical Pathways
Quinolones and their derivatives are known to interfere with the dna replication process of bacteria, disrupting their growth and proliferation .
Result of Action
It’s worth noting that quinolines and their derivatives often result in the inhibition of bacterial growth and proliferation due to their interference with dna replication .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-2,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUUZDNSVUCWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




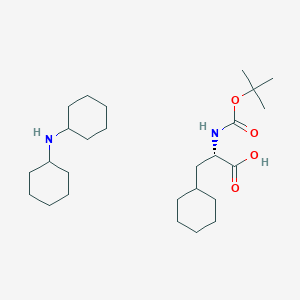
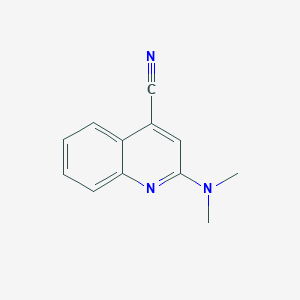

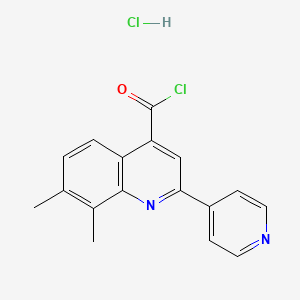
![1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1442606.png)
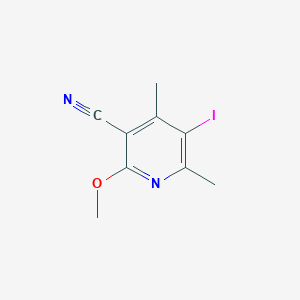
![2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1442612.png)


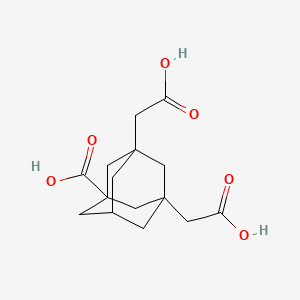
![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride](/img/structure/B1442617.png)
